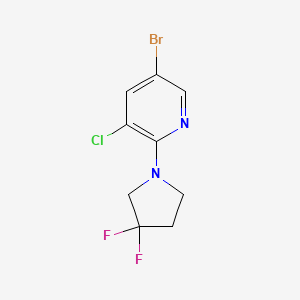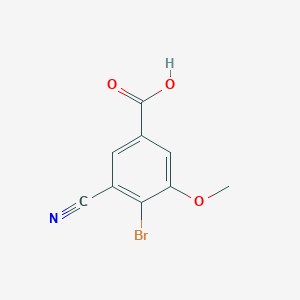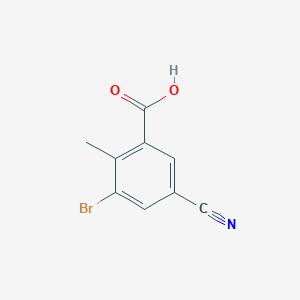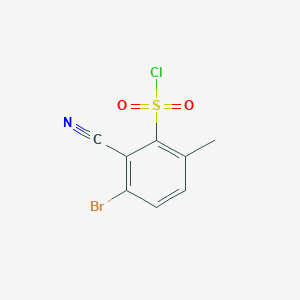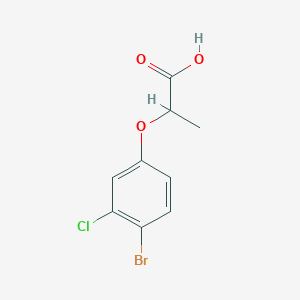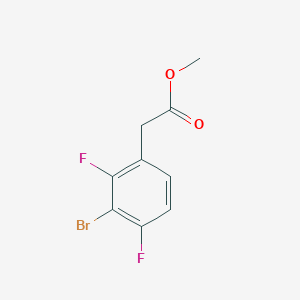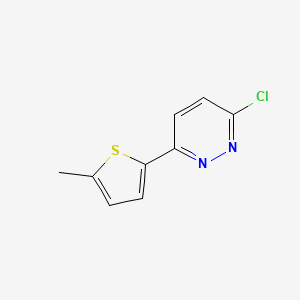
3-Chloro-6-(5-méthyl-2-thiényl)pyridazine
Vue d'ensemble
Description
“3-Chloro-6-(5-methyl-2-thienyl)pyridazine” is a chemical compound with the molecular formula C9H7ClN2S . It can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as “3-Chloro-6-(5-methyl-2-thienyl)pyridazine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(5-methyl-2-thienyl)pyridazine” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a thienyl group .Chemical Reactions Analysis
“3-Chloro-6-(5-methyl-2-thienyl)pyridazine” can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-6-(5-methyl-2-thienyl)pyridazine” include a molecular weight of 210.68 g/mol. More specific properties such as melting point, boiling point, and solubility would require further experimental data .Applications De Recherche Scientifique
Synthèse organique
Le composé « 3-Chloro-6-(5-méthyl-2-thiényl)pyridazine » pourrait être utilisé dans les processus de synthèse organique comme intermédiaire ou réactif en raison de sa structure unique. Par exemple, des pyridazines chlorées similaires ont été utilisées dans la synthèse de matériaux photoluminescents .
Recherche pharmaceutique
Les pyridazines chlorées sont souvent des intermédiaires clés dans la synthèse de produits pharmaceutiques. La structure spécifique de « this compound » suggère une utilité potentielle dans le développement d’insecticides néonicotinoïdes .
Agents anti-inflammatoires
Les dérivés de pyridazinone ont montré une activité anti-inflammatoire significative. Le composé en question peut servir de précurseur ou de partie active dans le développement de nouveaux médicaments anti-inflammatoires .
Activité antitumorale
Des composés contenant un groupe thiényle similaire ont été synthétisés et évalués pour leurs activités antitumorales et cytotoxiques. “this compound” pourrait être étudié pour ses effets potentiels sur les lignées cellulaires tumorales .
Recherche agrochimique
Le motif structurel présent dans « this compound » se retrouve souvent dans les ingrédients agrochimiques actifs. La recherche sur son application comme composant structurel clé dans les produits agrochimiques pourrait être fructueuse .
Mécanisme D'action
Target of Action
3-Chloro-6-(5-methyl-2-thienyl)pyridazine is a derivative of pyridazinone, a class of compounds known for their broad spectrum of pharmacological activities Pyridazinone derivatives have been associated with a wide range of biological targets due to their diverse pharmacodynamic profiles .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives, which could include this compound, inhibit calcium ion influx, a process required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been reported to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Orientations Futures
The future directions for “3-Chloro-6-(5-methyl-2-thienyl)pyridazine” could involve further exploration of its potential pharmacological activities, given the broad spectrum of activities exhibited by pyridazinone derivatives . Additionally, the development of more efficient synthesis methods and the investigation of its mechanism of action could be areas of future research.
Analyse Biochimique
Biochemical Properties
3-Chloro-6-(5-methyl-2-thienyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with p38MAP kinase, an enzyme involved in inflammatory responses . The interaction between 3-Chloro-6-(5-methyl-2-thienyl)pyridazine and p38MAP kinase results in the inhibition of the enzyme’s activity, thereby modulating inflammatory pathways. Additionally, this compound may interact with other kinases and signaling proteins, further influencing cellular processes.
Cellular Effects
The effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38MAP kinase by 3-Chloro-6-(5-methyl-2-thienyl)pyridazine can lead to altered gene expression profiles, affecting the production of pro-inflammatory cytokines . Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Chloro-6-(5-methyl-2-thienyl)pyridazine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit p38MAP kinase is a key aspect of its molecular mechanism . By binding to the active site of the enzyme, 3-Chloro-6-(5-methyl-2-thienyl)pyridazine prevents the phosphorylation of downstream targets, thereby inhibiting the kinase’s activity. This inhibition can lead to a cascade of effects, including changes in gene expression and cellular responses. Additionally, the compound may interact with other enzymes and receptors, further contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation. In in vitro and in vivo studies, the long-term effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine on cellular function have been observed, including sustained inhibition of p38MAP kinase activity and associated changes in gene expression and cellular responses.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting p38MAP kinase activity . At higher doses, potential toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of p38MAP kinase activity. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
3-Chloro-6-(5-methyl-2-thienyl)pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, leading to the formation of metabolites that may retain or alter the compound’s biological activity. These metabolic pathways can impact the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 3-Chloro-6-(5-methyl-2-thienyl)pyridazine may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine is an important aspect of its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may direct 3-Chloro-6-(5-methyl-2-thienyl)pyridazine to particular organelles, influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-chloro-6-(5-methylthiophen-2-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRIRVPPUDPRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270891 | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105194-98-6 | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



